molecular formula C16H14O5 B14427511 2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate CAS No. 83570-59-6

2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate

Katalognummer: B14427511
CAS-Nummer: 83570-59-6
Molekulargewicht: 286.28 g/mol
InChI-Schlüssel: HVLYRVGHULHWKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxybenzoyl group and a methoxyphenyl group attached to an acetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate typically involves the esterification of 2-(2-hydroxybenzoyl)-4-methoxyphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The hydroxybenzoyl group can be oxidized to form quinones or other oxidized derivatives.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

    Hydrolysis: Yields 2-(2-hydroxybenzoyl)-4-methoxyphenol and acetic acid.

    Oxidation: Produces quinones or other oxidized derivatives.

    Substitution: Results in the formation of substituted phenyl acetates.

Wissenschaftliche Forschungsanwendungen

2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate has several scientific research applications:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxybenzoyl group can participate in hydrogen bonding or other interactions with target molecules, while the methoxy group may influence the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxybenzoyl derivatives: Compounds such as 2-hydroxybenzoyl chloride or 2-hydroxybenzoyl benzoate share structural similarities.

    Methoxyphenyl acetates: Compounds like 4-methoxyphenyl acetate or 3-methoxyphenyl acetate are structurally related.

Uniqueness

2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate is unique due to the combination of both hydroxybenzoyl and methoxyphenyl groups, which may confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

83570-59-6

Molekularformel

C16H14O5

Molekulargewicht

286.28 g/mol

IUPAC-Name

[2-(2-hydroxybenzoyl)-4-methoxyphenyl] acetate

InChI

InChI=1S/C16H14O5/c1-10(17)21-15-8-7-11(20-2)9-13(15)16(19)12-5-3-4-6-14(12)18/h3-9,18H,1-2H3

InChI-Schlüssel

HVLYRVGHULHWKI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=C(C=C(C=C1)OC)C(=O)C2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.